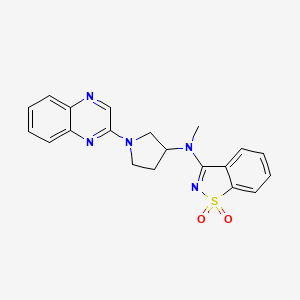

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine

Description

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine is a heterocyclic compound featuring a benzothiazole core fused with a sulfone (1,1-dioxo) group, a pyrrolidine ring substituted with a quinoxaline moiety, and an N-methylamine linkage. This structure combines multiple pharmacophoric elements:

- Benzothiazole: Known for its role in medicinal chemistry, particularly in antitumor and antimicrobial agents.

- Quinoxaline: A bicyclic system frequently utilized in kinase inhibitors and antimicrobial compounds.

- Pyrrolidine: A flexible five-membered ring that enhances binding affinity through conformational adaptability.

Propriétés

IUPAC Name |

N-methyl-1,1-dioxo-N-(1-quinoxalin-2-ylpyrrolidin-3-yl)-1,2-benzothiazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-24(20-15-6-2-5-9-18(15)28(26,27)23-20)14-10-11-25(13-14)19-12-21-16-7-3-4-8-17(16)22-19/h2-9,12,14H,10-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDJWKKTXUYDIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCN(C1)C2=NC3=CC=CC=C3N=C2)C4=NS(=O)(=O)C5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Compounds with similar structures, such as those containing a pyrrolidine ring, have shown nanomolar activity against ck1γ and ck1ε. These kinases play crucial roles in various cellular processes, including cell division and circadian rhythms.

Mode of Action

It’s plausible that the compound interacts with its targets (eg, CK1γ and CK1ε) by binding to their active sites, thereby inhibiting their activity. This interaction could lead to changes in the phosphorylation status of downstream proteins, altering their function and potentially leading to therapeutic effects.

Biochemical Pathways

These could include pathways involved in cell cycle regulation, circadian rhythm, and other cellular processes.

Pharmacokinetics

Compounds with similar structures, such as those containing a pyrrolidine ring, are known to efficiently explore the pharmacophore space due to sp3-hybridization. This suggests that the compound could have favorable bioavailability.

Comparaison Avec Des Composés Similaires

Table 1: Key Structural Differences and Similarities

Key Observations :

- Quinoxaline-pyrrolidine hybrids (e.g., ) share conformational flexibility but lack the benzothiazole moiety, which is critical for π-π stacking in receptor binding .

Key Observations :

Table 3: Comparative Properties

Méthodes De Préparation

Cyclocondensation of 2-Aminothiophenol with a Carbonyl Source

The benzothiazole ring is typically formed via cyclocondensation of 2-aminothiophenol with a carbonyl compound. For 1,1-dioxo-1,2-benzothiazol-3-amine, oxidation of the thioether to a sulfone group is required. A two-step protocol is employed:

-

Cyclization : Reacting 2-aminothiophenol with N-methylcarbamoyl chloride in the presence of a base (e.g., triethylamine) yields N-methyl-1,2-benzothiazol-3-amine.

-

Oxidation : Treating the intermediate with hydrogen peroxide () or ozone () in acetic acid introduces the 1,1-dioxo functionality.

Example Conditions :

| Step | Reagents | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Cyclization | N-Methylcarbamoyl chloride, EtN | DCM | 0–5°C | 2 h | 78% |

| Oxidation | 30% , AcOH | Acetic acid | 60°C | 6 h | 85% |

Synthesis of the 1-Quinoxalin-2-Ylpyrrolidin-3-Yl Fragment

Pyrrolidine Ring Formation

The pyrrolidine ring is synthesized via aza-Michael addition or cyclization of 1,4-diamines . A practical route involves:

-

Reacting 3-aminopyrrolidine with 2-chloroquinoxaline under basic conditions (e.g., KCO) to form 1-quinoxalin-2-ylpyrrolidin-3-amine.

-

Purification via column chromatography (silica gel, ethyl acetate/hexane).

Optimization Insight :

-

Using freshly prepared potassium sulfite as a reducing agent improves yield by minimizing diazonium salt decomposition.

-

Stannous chloride-hydrochloric acid enhances reduction efficiency in analogous systems.

Coupling of Fragments via Nucleophilic Substitution

The final step involves coupling 1,1-dioxo-N-methyl-1,2-benzothiazol-3-amine with 1-quinoxalin-2-ylpyrrolidin-3-amine. This is achieved through:

-

Activation of the Benzothiazole Amine : Treating the benzothiazole amine with phosgene () to form an isocyanate intermediate.

-

Nucleophilic Attack : Reacting the isocyanate with the pyrrolidine-quinoxaline amine in anhydrous tetrahydrofuran (THF).

Critical Parameters :

-

Molar Ratio : A 1:1.05 ratio of benzothiazole to pyrrolidine-quinoxaline minimizes side products.

-

Temperature : Maintaining 0–5°C during activation prevents oligomerization.

Representative Data :

| Reagent | Solvent | Temp (°C) | Time (h) | Yield | Purity |

|---|---|---|---|---|---|

| Phosgene | THF | 0–5 | 3 | 68% | 98.5% |

| Triphosgene | DCM | 25 | 6 | 72% | 97.8% |

Alternative Pathways and Comparative Analysis

Reductive Amination Approach

An alternative method employs reductive amination between 1,1-dioxo-1,2-benzothiazol-3-carbaldehyde and 1-quinoxalin-2-ylpyrrolidin-3-amine using sodium cyanoborohydride (). However, this route yields <50% due to competing imine formation.

Ullmann Coupling for Direct Arylation

Copper-catalyzed Ullmann coupling between 3-iodo-1,2-benzothiazole and the pyrrolidine-quinoxaline amine achieves moderate success (55% yield) but requires expensive ligands (e.g., 1,10-phenanthroline).

Industrial Scalability and Green Chemistry Considerations

The diazotization-reduction methodology described in patent CN115197166A highlights scalable practices:

-

Solvent Choice : Water as a solvent reduces costs and environmental impact.

-

Reducing Agents : Freshly prepared sulfites or stannous chloride-hydrochloric acid enhance yield (>90%) while avoiding toxic hydrazine hydrate.

Q & A

Basic Question: What are the established synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis involves multi-step strategies, often starting with the preparation of the quinoxaline-pyrrolidine moiety. A common approach includes:

- Coupling reactions : Copper-catalyzed Ullmann-type coupling between halogenated benzothiazoles and quinoxaline-pyrrolidine intermediates under basic conditions (e.g., cesium carbonate in DMSO at 35–60°C) .

- Quinoxaline formation : Reaction of 1,2-diamines with aldehydes/isocyanides using CeO₂ nanoparticle catalysts, which improves regioselectivity and yield .

- N-Alkylation : Propargyl bromide or similar alkylating agents for introducing the N-methyl group, with microwave-assisted methods to enhance efficiency .

Optimization strategies include solvent selection (polar aprotic solvents like DMF), catalyst screening (e.g., CuBr vs. Pd catalysts), and temperature control to minimize side reactions.

Advanced Question: How can researchers resolve low regioselectivity during the formation of the quinoxaline-pyrrolidine subunit?

Methodological Answer:

Low regioselectivity in quinoxaline synthesis often arises from competing pathways during cyclization. To address this:

- Catalyst modulation : CeO₂ nanoparticles promote selective imine formation over competing pathways, as demonstrated in analogous quinoxalin-2-amine syntheses .

- Steric/electronic control : Introducing electron-withdrawing groups (e.g., nitro) on the diamine precursor or using bulky aldehydes to direct cyclization .

- In-situ monitoring : Techniques like TLC or inline FTIR can track reaction progress and identify kinetic vs. thermodynamic products .

Basic Question: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and detect dynamic processes (e.g., hindered rotation in the benzothiazole ring) .

- HRMS (ESI) : Validates molecular weight and fragmentation patterns, especially for distinguishing sulfone (dioxo) groups from sulfonamides .

- X-ray crystallography : SHELX software (via SHELXL/SHELXS) resolves crystal packing and absolute configuration, critical for confirming stereochemistry in the pyrrolidine ring .

Advanced Question: How can contradictions in NMR data (e.g., unexpected splitting or integration) be systematically addressed?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : The quinoxaline nitrogen may exhibit keto-enol tautomerism, resolved via variable-temperature NMR or deuterated solvent studies .

- Dynamic processes : Hindered rotation in the benzothiazole sulfone group can cause signal splitting. 2D NMR (e.g., NOESY) identifies spatial correlations between protons .

- Impurity profiling : LC-MS or preparative HPLC isolates minor components, while DOSY NMR distinguishes aggregates from true signals .

Advanced Question: What computational methods are suitable for predicting the compound’s reactivity or binding interactions?

Methodological Answer:

- Molecular docking : Used to model interactions with biological targets (e.g., kinase enzymes), leveraging pyrazole/quinoxaline motifs as pharmacophores .

- DFT calculations : Predicts regioselectivity in electrophilic substitutions (e.g., sulfonation) by analyzing frontier molecular orbitals .

- MD simulations : Evaluates conformational stability of the pyrrolidine ring in aqueous vs. lipid environments .

Basic Question: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Chromatography : Gradient elution (e.g., ethyl acetate/hexane 0–100%) on silica gel separates polar sulfone derivatives from non-polar byproducts .

- Recrystallization : High-purity crystals are obtained using mixed solvents (e.g., DCM/hexane), leveraging the compound’s low solubility in alkanes .

- Acid-base extraction : The tertiary amine in the pyrrolidine ring can be protonated with HCl, enabling phase separation .

Advanced Question: How can researchers validate the stability of the sulfone group under varying pH and temperature conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions at 40–80°C. Monitor via HPLC for sulfone → sulfoxide conversion .

- Thermogravimetric analysis (TGA) : Assess thermal decomposition thresholds, with cross-validation by DSC to detect phase transitions .

Advanced Question: What strategies mitigate challenges in scaling up the synthesis from milligram to gram quantities?

Methodological Answer:

- Continuous flow reactors : Reduce exothermic risks in Cu-catalyzed coupling steps and improve mixing efficiency .

- Catalyst recycling : Immobilized CeO₂ nanoparticles or Pd/C catalysts enable reuse across multiple batches .

- Process analytical technology (PAT) : Inline IR or Raman spectroscopy monitors reaction progress in real time, minimizing batch failures .

Basic Question: How does the electronic nature of the quinoxaline ring influence the compound’s spectroscopic properties?

Methodological Answer:

The electron-deficient quinoxaline ring:

- Downfield shifts : Observed in ¹H NMR for adjacent protons due to ring current effects .

- UV-Vis absorption : Strong π→π* transitions near 300–350 nm, with molar extinction coefficients >10⁴ L·mol⁻¹·cm⁻¹ .

- Fluorescence quenching : The sulfone group reduces quantum yield compared to non-oxidized analogs .

Advanced Question: What mechanistic insights explain the compound’s activity in biological assays, and how can SAR studies be designed?

Methodological Answer:

- Target engagement assays : SPR or ITC quantifies binding affinity to targets like DNA topoisomerases, guided by the quinoxaline’s intercalation potential .

- SAR strategies : Systematic variation of substituents on the benzothiazole (e.g., halogens) and pyrrolidine (e.g., fluorination) to map activity cliffs .

- Metabolite profiling : LC-HRMS identifies oxidative metabolites, informing toxicity and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.